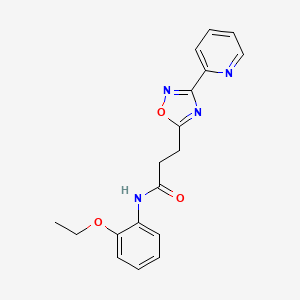
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline, also known as MOPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOPEA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 352.4 g/mol. In
Mechanism of Action
The mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is not fully understood, but it is believed to involve the inhibition of inflammatory mediators and the activation of apoptotic pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to exhibit analgesic activity in animal models of pain. In addition, this compound has been shown to exhibit antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has several advantages for use in lab experiments, including its high purity and solubility in organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Future Directions
There are several future directions for research on 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline, including further studies on its mechanism of action, optimization of its synthesis method, and development of new applications in various fields. In medicinal chemistry, further studies are needed to explore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of functional materials with novel properties. In environmental science, further studies are needed to explore the potential of this compound as a sensor for detecting environmental pollutants.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound has been optimized to produce high yields of the compound with high purity. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities, and has potential as a fluorescent probe for detecting metal ions in biological systems. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound should focus on further studies on its mechanism of action, optimization of its synthesis method, and development of new applications in various fields.
Synthesis Methods
The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline involves a multi-step process that starts with the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride. The resulting compound is then reacted with 4-amino-2-nitro-N-(1-phenylethyl)aniline to form this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In environmental science, this compound has been studied for its potential use as a sensor for detecting environmental pollutants.
properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(13-6-4-3-5-7-13)18-15-9-8-14(10-16(15)21(22)23)17-19-12(2)20-24-17/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEQFYSMVPLUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)
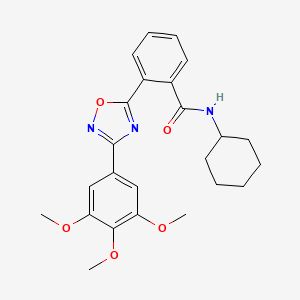
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7702800.png)


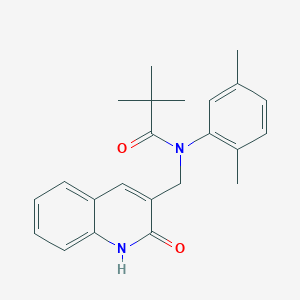
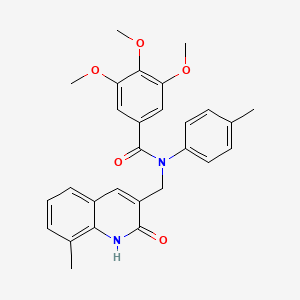
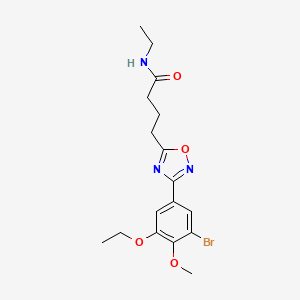
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7702858.png)


![2-(4-methoxyphenyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702881.png)
